![molecular formula C15H21N5O5 B2487569 methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 841206-57-3](/img/structure/B2487569.png)
methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate typically involves strategies aimed at incorporating the morpholine functionality into heterocyclic scaffolds. For instance, Pandey et al. (2012) discussed a method for synthesizing designed scaffolds like dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3‐diyl]diacetate through photoinduced one-electron reductive activation, which could be analogous to methods used for our compound of interest (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and purine functionalities has been studied to understand their interaction mechanisms and structural stability. Taouss et al. (2016) analyzed the crystal structures of adducts involving morpholine, showcasing the significance of hydrogen bonding in stabilizing these structures. These insights can be extended to the structural analysis of our target compound (Taouss & Jones, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are profoundly influenced by their functional groups. Kumar et al. (2007) demonstrated the utility of a morpholine derivative in synthesizing potent antimicrobials, indicating that the morpholine group in our compound may also contribute to its chemical reactivity and potential biological applications (Kumar, Sadashiva, & Rangappa, 2007).
Physical Properties Analysis
The physical properties of heterocyclic compounds like our target are crucial for their application in material science and pharmacology. Medetalibeyoğlu et al. (2019) conducted a comprehensive analysis on the molecular structure, vibrational analysis, and thermodynamic properties of a compound with morpholine, providing a basis for understanding the physical characteristics of similar compounds (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity patterns and stability of such compounds, is essential for their application in synthetic chemistry and drug design. Dotsenko et al. (2016) explored the aminomethylation of morpholinium derivatives, shedding light on the chemical behavior of compounds with morpholine groups under different reaction conditions. These findings can provide insights into the chemical properties of our target compound (Dotsenko et al., 2016).
Scientific Research Applications
Chemical Synthesis and Scaffolding
- Designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized using photoinduced one-electron reductive β-activation. This morpholine derivative was transformed into valuable heterocyclic building blocks, demonstrating its versatility as a "chemical multitalent" in synthesis (Pandey, Gadre, & Gaikwad, 2012).
Pharmacological Applications
- In a study exploring xanthineacetic acid derivatives, the compound 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-yl)ethyl ester showed strong bronchodilating effects in vitro (Peikov et al., 1995).
Hemorheological Applications
- The crystal structure of depogen, containing the 1,2,3,6-tetrahydro-7H-1,3-dimethyl-2,6-dioxopurine-7-acetate moiety, was studied to understand its pharmacological properties. This study highlights the importance of crystal structure knowledge in drug development (Böcskei, Simon, Friesz, & Hermecz, 1995).
Neuroprotective and MAO-B Inhibitory Activities
- A study focused on synthesizing theophylline-7-acetyl semi- and thiosemicarbazide hybrids. One of the derivatives, containing a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl moiety, exhibited significant neuroprotective and MAO-B inhibitory activities in vitro (Mitkov et al., 2022).
Antioxidant and Anti-inflammatory Properties
- Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates were synthesized and showed potent antioxidant and anti-inflammatory properties in vitro (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Crystal Structure Analysis
- The crystal structure of 2′,3′-isopropylideneadenosines, including a compound with a similar purine-2,6-dione structure, was studied for conformational analysis, absolute configurations, and electronic absorption and CD spectra, aiding in the characterization of chiral molecules and their derivatives (Ivanova & Spiteller, 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes in cellular processes . These changes can lead to various biological effects, depending on the specific targets and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-17-13-12(14(22)18(2)15(17)23)20(9-11(21)24-3)10(16-13)8-19-4-6-25-7-5-19/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVODWHOFQDUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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